REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[NH2:13])=[CH:4][CH:3]=1.C1CCN2C(=NCCC2)CC1.[CH3:25][CH:26]([S:28](Cl)(=[O:30])=[O:29])[CH3:27].[NH4+].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[NH:13][S:28]([CH:26]([CH3:27])[CH3:25])(=[O:30])=[O:29])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
562 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C=1SC=CC1N
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Name
|
|
Quantity
|
1.999 L
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.616 g
|
Type
|
reactant
|
Smiles
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CC(C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
7.65 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
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Name
|
|
Quantity
|
9.435 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
Stir the reaction mixture 22 h at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a double jacketed 20 L reactor
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Obtain a clear solution
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
cool the reaction mixture to 11° C.
|
Type
|
ADDITION
|
Details
|
add an aqueous solution of satd
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture to 20° C.
|
Type
|
CUSTOM
|
Details
|
separate the aqueous phase
|
Type
|
WASH
|
Details
|
Wash the organic layer with 2N HCl (5.12 L)
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
DISSOLUTION
|
Details
|
until complete dissolution at 70° C
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to 41° C.
|
Type
|
ADDITION
|
Details
|
add water (1384 mL)
|
Type
|
STIRRING
|
Details
|
Stir the suspension overnight at 22° C.
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash two times with 254 mL of a 1/1 EtOH/H2O mixture
|
Type
|
CUSTOM
|
Details
|
Dry the resulting beige solid under vacuum at 26° C. for 4 days
|
Duration
|
4 d
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC=CC1NS(=O)(=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.9 mol | |
AMOUNT: MASS | 688 g | |
YIELD: CALCULATEDPERCENTYIELD | 43985.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |